3',4'-Dimethoxy-2-hydroxyacetophenone

Description

Significance of Acetophenones in Organic Chemistry and Medicinal Science Research

Acetophenones are the simplest aromatic ketones, consisting of a phenyl group attached to an acetyl group. biosynth.com Their structural simplicity belies their profound importance as foundational molecules in synthetic chemistry. Acetophenone (B1666503) and its derivatives are key substrates in numerous fundamental organic reactions, including Friedel-Crafts acylations and Claisen-Schmidt condensations, making them indispensable starting materials for constructing more complex molecular architectures. nih.govscialert.net They serve as precursors in the synthesis of various resins, fragrances, and flavoring agents. scialert.net

The introduction of a hydroxyl group onto the acetophenone scaffold gives rise to hydroxyacetophenone derivatives, which possess enhanced reactivity and a broad spectrum of pharmacological properties. These derivatives are not merely synthetic intermediates; many exhibit inherent biological effects. For instance, certain hydroxyacetophenones function as potent antioxidants and soothing agents, with some demonstrating anti-inflammatory activity through the inhibition of the COX-2 enzyme. scbt.com Research has also pointed to their utility as antimicrobial preservatives in cosmetic formulations. scbt.com

In medicinal science, the hydroxyacetophenone framework is a privileged scaffold for drug discovery. It is a key component in the synthesis of chalcones and flavonoids, two major classes of polyphenolic compounds with well-documented health benefits. nih.govugm.ac.id Chalcones derived from hydroxyacetophenones have been investigated for numerous biological activities, including antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov Furthermore, these chalcones can be converted into flavonoids, compounds renowned for their therapeutic potential. nih.govmdpi.com The strategic placement of hydroxyl and other functional groups on the initial acetophenone molecule is a critical determinant of the biological activity of the resulting larger compounds.

Contextualizing 3',4'-Dimethoxy-2-hydroxyacetophenone within Chemical Research Paradigms

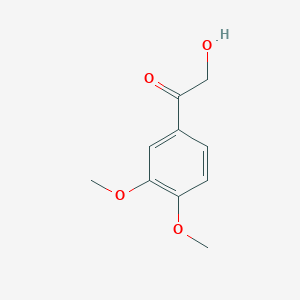

Within this rich research landscape, this compound (also known as Gallacetophenone 3',4'-dimethyl ether) emerges as a compound of specific interest. cymitquimica.comscbt.com Its molecular structure, featuring a hydroxyl group at the 2'-position and two methoxy (B1213986) groups at the 3'- and 4'-positions, makes it a valuable and specialized building block in organic synthesis.

The primary role of this compound in academic research is as a key precursor for the synthesis of substituted chalcones and flavonoids. nih.govugm.ac.id The 2'-hydroxy group is particularly crucial for the subsequent oxidative cyclization reaction that forms the characteristic pyrone ring of flavonoids. mdpi.com Through a base-catalyzed Claisen-Schmidt condensation with various substituted benzaldehydes, chemists can synthesize a library of 2'-hydroxychalcones. These chalcones are not only important synthetic intermediates but are also screened for their own biological activities.

Beyond its role as a synthetic intermediate, this compound is a phenolic compound and has been noted for its potential to act as a radical scavenger, indicating antioxidant properties. cymitquimica.com Furthermore, some research has identified it as a natural product with potential anticancer activity, having shown significant effects against epidermoid carcinoma cell lines. biosynth.com This places the compound at the intersection of synthetic utility and potential therapeutic application, embodying the paradigm of using well-defined small molecules to build complex, bioactive agents.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 5396-18-9 scbt.com |

| Molecular Formula | C₁₀H₁₂O₄ scbt.com |

| Molecular Weight | 196.20 g/mol scbt.com |

| Appearance | Off-White Powder chemicalbook.com |

| Melting Point | 75-77 °C chemicalbook.com |

| Boiling Point | 308.1 °C (Predicted) chemicalbook.com |

| Solubility | Soluble in Chloroform, Methanol chemicalbook.com |

Structure

3D Structure

Properties

Molecular Formula |

C10H12O4 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-hydroxyethanone |

InChI |

InChI=1S/C10H12O4/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,11H,6H2,1-2H3 |

InChI Key |

HVISIXHIKFRIHH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)CO)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 ,4 Dimethoxy 2 Hydroxyacetophenone

Primary Synthetic Routes to 3',4'-Dimethoxy-2-hydroxyacetophenone

The synthesis of this compound can be achieved through several methods, with Friedel-Crafts acylation being a prominent approach.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. In the context of this compound, this reaction typically involves the acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with an appropriate acylating agent in the presence of a Lewis acid catalyst. The reaction proceeds via an electrophilic aromatic substitution mechanism where an acylium ion is generated and subsequently attacks the electron-rich aromatic ring of veratrole.

A common acylating agent for this transformation is acetyl chloride or acetic anhydride. pherobase.com The choice of Lewis acid is critical to the success of the reaction, with aluminum chloride (AlCl₃) being a conventional but often harsh catalyst. researchgate.net Milder and more environmentally benign catalysts, such as solid acid catalysts like zeolites, acid-activated clays, and ion-exchange resins, have been explored for similar acylation reactions to minimize waste and corrosion issues. researchgate.net The regioselectivity of the acylation is directed by the activating methoxy (B1213986) groups on the veratrole ring.

Table 1: Key Parameters in Friedel-Crafts Acylation for this compound Synthesis

| Parameter | Description | Examples |

| Substrate | The aromatic compound to be acylated. | 1,2-Dimethoxybenzene (Veratrole) |

| Acylating Agent | Provides the acetyl group. | Acetyl chloride, Acetic anhydride |

| Catalyst | A Lewis acid to generate the acylium ion. | AlCl₃, Zeolites, Acid-activated clays |

| Solvent | The reaction medium. | Dichloromethane, Carbon disulfide |

Alternative Synthetic Pathways

Beyond Friedel-Crafts acylation, other synthetic strategies can be employed to produce this compound. One such alternative involves the Fries rearrangement of a corresponding phenolic ester. This reaction consists of the rearrangement of a phenyl acetate (B1210297) derivative to a hydroxyacetophenone, typically catalyzed by a Lewis acid. While this is a two-step process involving initial esterification of a phenol (B47542) followed by the rearrangement, it offers a different regiochemical control compared to direct acylation.

Another potential route involves the oxidation of a suitable precursor, such as a substituted ethylbenzene (B125841) derivative. However, controlling the oxidation to yield the desired acetophenone (B1666503) without over-oxidation to a benzoic acid can be challenging. Furthermore, multi-step synthetic sequences starting from more readily available precursors like eugenol (B1671780) have been reported to yield related dimethoxy-substituted aromatic compounds, which could be adapted to produce the target acetophenone. ijcea.org

Utilization of this compound as a Precursor in Complex Molecule Synthesis

This compound serves as a key building block in the synthesis of various flavonoids, particularly flavones and chalcones.

Baker-Venkataraman Rearrangement for Flavone (B191248) Synthesis

The Baker-Venkataraman rearrangement is a powerful method for the synthesis of 1,3-diketones, which are immediate precursors to chromones and flavones. wikipedia.orgchemistry-reaction.comsynarchive.comorganic-chemistry.orgjk-sci.com In this reaction, a 2-acyloxyacetophenone undergoes a base-catalyzed rearrangement to form a 1,3-diketone. wikipedia.orgchemistry-reaction.comsynarchive.comorganic-chemistry.orgjk-sci.com

For the synthesis of flavones derived from this compound, the first step is the acylation of the hydroxyl group with a substituted benzoyl chloride. The resulting ester is then treated with a base, such as potassium hydroxide (B78521) in pyridine, to induce the rearrangement. wikipedia.orgorgsyn.org The formed 1,3-diketone can then undergo acid-catalyzed cyclodehydration to yield the corresponding flavone. wikipedia.org This methodology provides a reliable route to flavones with specific substitution patterns on both the A and B rings.

Claisen-Schmidt Condensation for Chalcone (B49325) Formation

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is extensively used for the synthesis of chalcones, which are α,β-unsaturated ketones. wpmucdn.cominnovareacademics.intaylorandfrancis.comencyclopedia.pub Chalcones are not only important synthetic intermediates but also exhibit a wide range of biological activities. wpmucdn.comnih.gov

In this context, this compound is reacted with a substituted benzaldehyde (B42025) in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide. nih.govugm.ac.idresearchgate.net The reaction proceeds through the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the benzaldehyde. Subsequent dehydration of the aldol (B89426) adduct yields the chalcone. wpmucdn.com The choice of the substituted benzaldehyde determines the substitution pattern of the B-ring of the resulting chalcone.

Table 2: Examples of Chalcones Synthesized from this compound via Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Base | Resulting Chalcone |

| This compound | Benzaldehyde | NaOH/EtOH | 2'-Hydroxy-3',4'-dimethoxychalcone |

| This compound | 4-Chlorobenzaldehyde | KOH/EtOH | 4-Chloro-2'-hydroxy-3',4'-dimethoxychalcone |

| This compound | 3,4-Dimethoxybenzaldehyde | NaOH/EtOH | 2'-Hydroxy-3,4,3',4'-tetramethoxychalcone |

Oxidative Cyclization Reactions to Form Flavones

An important transformation of the chalcones derived from this compound is their oxidative cyclization to form flavones. ugm.ac.idnih.govchemijournal.com This reaction provides a direct route to the flavone skeleton from the open-chain chalcone precursor.

A common method for this cyclization involves the use of iodine in dimethyl sulfoxide (B87167) (DMSO). ugm.ac.idresearchgate.net This system acts as an oxidizing agent to facilitate the ring closure. Other oxidizing agents such as selenium dioxide have also been employed for the dehydrogenation of the intermediate flavanone (B1672756) to the flavone. orgsyn.org The reaction conditions, including the choice of solvent and oxidizing agent, can influence the efficiency and yield of the cyclization. In some cases, the reaction may proceed through a flavanone intermediate which is then oxidized to the flavone. nepjol.info

Development and Optimization of Synthetic Protocols

The preparation of this compound has evolved from traditional multi-step procedures to more streamlined and environmentally conscious methods. Key areas of development include the refinement of classical reactions and the introduction of novel, greener alternatives.

Conventional Solution-Phase Synthesis Techniques

Traditional approaches to the synthesis of this compound primarily rely on established reactions such as the Friedel-Crafts acylation and the Fries rearrangement. These methods, while effective, often involve harsh reagents and solvents.

One of the primary conventional methods for synthesizing this compound is through the Friedel-Crafts acylation of 1,2,3-trimethoxybenzene (B147658) (pyrogallol trimethyl ether). This electrophilic aromatic substitution reaction typically employs an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst. Research has documented the use of aluminium chloride as a catalyst in various solvents. For instance, a reaction utilizing acetyl chloride and aluminium chloride in boiling ethyl ether or in benzene (B151609) at 45–50°C has been reported to yield 77% of the desired product. chemicalbook.com An alternative, solvent-free approach using mercuric chloride at 100°C has also been described, though with a lower yield of 40%. chemicalbook.comchemicalbook.com

Another classical route is the Fries rearrangement , an organic reaction that converts a phenolic ester to a hydroxy aryl ketone. In the context of this compound synthesis, this would involve the rearrangement of an appropriate phenylacetate (B1230308) precursor. The reaction is typically promoted by Lewis acids. The choice of solvent and reaction temperature can significantly influence the regioselectivity of the acylation, favoring either ortho or para substitution.

The Houben-Hoesch reaction presents another viable, though less common, conventional pathway. This reaction synthesizes aryl ketones from an aromatic compound and a nitrile, using a Lewis acid catalyst. For the synthesis of this compound, this would involve the reaction of 1,2,3-trimethoxybenzene with acetonitrile (B52724) in the presence of a catalyst like zinc chloride and hydrogen chloride.

Table 1: Comparison of Conventional Synthesis Methods for this compound Data compiled from available chemical literature.

| Method | Starting Material | Reagents | Catalyst | Solvent | Yield (%) |

| Friedel-Crafts Acylation | 1,2,3-Trimethoxybenzene | Acetyl chloride | Aluminium chloride | Ethyl ether / Benzene | 77 |

| Friedel-Crafts Acylation | 1,2,3-Trimethoxybenzene | Acetyl chloride | Mercuric chloride | None | 40 |

Environmentally Benign or "Green" Synthesis Approaches

In response to the growing need for sustainable chemical processes, research has shifted towards developing more environmentally friendly methods for synthesizing this compound. These "green" approaches aim to reduce or eliminate the use of hazardous substances, minimize waste, and improve energy efficiency.

Solvent-Free Synthesis: One significant advancement is the move towards solvent-free reaction conditions. As noted in the conventional methods, the reaction of 1,2,3-trimethoxybenzene with acetyl chloride can be performed without a solvent using mercuric chloride as a catalyst. chemicalbook.comchemicalbook.com While the reported yield is modest, this approach eliminates the environmental and safety concerns associated with volatile organic solvents.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. While specific studies on the microwave-assisted synthesis of this compound are not extensively documented, the application of this technology to the synthesis of related hydroxyacetophenones and chalcones suggests its potential applicability. Microwave-assisted Claisen-Schmidt condensations, a key step in the synthesis of precursors for related flavonoids, have been shown to be highly efficient.

Further research into the application of other green techniques, such as the use of solid acid catalysts to replace corrosive Lewis acids in Friedel-Crafts reactions or the development of mechanochemical methods, could provide even more sustainable routes to this compound.

Improvements in Reaction Yields and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product, which in turn reduces waste and lowers production costs. For the synthesis of this compound, several factors can be manipulated to achieve better outcomes.

In Friedel-Crafts acylation , the choice of catalyst and solvent system is paramount. The reported 77% yield using aluminium chloride in ethyl ether or benzene highlights the impact of the reaction medium on efficiency. chemicalbook.com Further optimization could involve screening a wider range of Lewis acids and less hazardous solvents. The stoichiometry of the reactants and the reaction temperature are also critical parameters that can be fine-tuned to suppress side reactions and improve the selectivity for the desired product.

For instance, in the broader context of synthesizing hydroxyacetophenones, the methylation of a dihydroxyacetophenone precursor using dimethyl sulfate (B86663) can be optimized. One patented method for producing a related compound, 2-hydroxy-4-methoxyacetophenone, describes a phase-transfer catalysis system that improves yield and simplifies purification by minimizing the formation of the dimethoxy byproduct. google.com Such strategies could potentially be adapted to the synthesis or modification of this compound to enhance purity.

Chemical Derivatization and Analog Development Studies

Synthesis of Chalcone (B49325) Derivatives from 3',4'-Dimethoxy-2-hydroxyacetophenone and its Analogs

The synthesis of chalcone derivatives from this compound is predominantly achieved through the Claisen-Schmidt condensation. scialert.net This base-catalyzed reaction involves the condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). scialert.netacs.org In this specific case, this compound is reacted with various aromatic aldehydes in the presence of a base, typically an aqueous solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent like ethanol. scialert.netnih.govugm.ac.id

The reaction mechanism involves the deprotonation of the α-carbon of the acetophenone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. acs.org The reaction mixture is typically stirred at room temperature for an extended period, after which it is acidified to precipitate the chalcone product. scialert.netugm.ac.id

The versatility of the Claisen-Schmidt condensation allows for the synthesis of a wide array of chalcone analogs by varying the substitution pattern on the aromatic aldehyde. nih.gov This enables the exploration of structure-activity relationships, as different functional groups on the aldehyde's aromatic ring can significantly influence the biological properties of the resulting chalcone.

Table 1: Synthesis of Chalcone Derivatives

| Starting Materials | Reaction Type | Catalyst/Reagents | Product Class |

|---|---|---|---|

| This compound, Aromatic Aldehyde | Claisen-Schmidt Condensation | KOH or NaOH, Ethanol | Chalcone |

| 2-hydroxyacetophenone (B1195853), 4-dimethylaminobenzaldehyde | Claisen-Schmidt Condensation | Piperidine, Ethanol | Chalcone |

| 5-chloro-2-hydroxyacetophenone, 3,4-dimethoxy-benzaldehyde | Claisen-Schmidt Condensation | KOH, Ethanol | Chalcone |

This table summarizes the general reaction for synthesizing chalcone derivatives.

Synthesis of Flavone (B191248) Derivatives

Flavones, a class of flavonoids, are commonly synthesized from 2'-hydroxychalcone (B22705) precursors through a process of oxidative cyclization. ugm.ac.idresearchgate.net Starting with a chalcone derived from this compound, the synthesis of the corresponding flavone involves the formation of the central pyran ring.

A widely used method for this transformation is the Algar-Flynn-Oyamada (AFO) reaction. nih.govnpaa.in In this reaction, the 2'-hydroxychalcone is treated with alkaline hydrogen peroxide. npaa.inscispace.com The reaction proceeds through an initial epoxidation of the α,β-double bond of the chalcone, followed by an intramolecular nucleophilic attack by the phenoxide ion of the 2'-hydroxyl group. This attack leads to the cyclization and formation of a dihydroflavonol intermediate, which then undergoes rearrangement and elimination to yield the flavone or flavonol. npaa.in

Another effective method for the oxidative cyclization of 2'-hydroxychalcones into flavones utilizes a catalytic system of iodine (I₂) in dimethyl sulfoxide (B87167) (DMSO). ugm.ac.idinnovareacademics.in This system provides a convenient and efficient route to flavones. The chalcone is heated in the I₂/DMSO mixture, which facilitates the cyclization and subsequent oxidation to form the aromatic pyran ring of the flavone structure. ugm.ac.idresearchgate.netinnovareacademics.in

Table 2: Synthesis of Flavone Derivatives

| Precursor | Reaction Type | Catalyst/Reagents | Product Class |

|---|---|---|---|

| 2'-Hydroxychalcone | Algar-Flynn-Oyamada Reaction | H₂O₂, NaOH, Ethanol | 3-Hydroxyflavone |

| 2',4'-dihydroxy-3,4-dimethoxychalcone | Oxidative Cyclization | I₂, DMSO | 7-hydroxy-3',4'-dimethoxyflavone |

This table outlines common methods for the synthesis of flavone derivatives from chalcone precursors.

Synthesis of Chromone (B188151) Derivatives

Chromones (1-benzopyran-4-ones) can be synthesized from 2'-hydroxyacetophenones through several established routes. One efficient method involves the condensation of the 2'-hydroxyacetophenone (B8834), such as this compound, with ethyl carboxylate esters in the presence of a strong base. core.ac.uk This reaction, a type of Baker-Venkataraman rearrangement precursor synthesis, leads to the formation of a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to yield the chromone ring system. ugm.ac.id

Alternatively, Vilsmeier-Haack methodology can be employed to synthesize chromone-3-carbaldehydes from the corresponding o-hydroxyacetophenones. core.ac.uk This reaction uses a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like dimethylformamide (DMF), to introduce a formyl group at the 3-position while facilitating cyclization.

Various catalysts, including hydrochloric acid, polyphosphoric acid, and acetic acid, have been utilized to promote the ring closure step in chromone synthesis under acidic conditions. ijrpc.com The choice of synthetic route and catalyst can be tailored to achieve specific substitution patterns on the final chromone product. core.ac.ukgu.se

Table 3: Synthesis of Chromone Derivatives

| Starting Materials | Reaction Type | Catalyst/Reagents | Product Class |

|---|---|---|---|

| 2'-hydroxy-3',4'-(methylenedioxy)acetophenone, Ethyl carboxylate ester | Condensation/Cyclization | Base, then Acid | Chromone |

| o-hydroxyacetophenone | Vilsmeier-Haack Reaction | POCl₃, DMF | Chromone-3-carbaldehyde |

This table summarizes synthetic routes to chromone derivatives from hydroxyacetophenones.

Synthesis of Hydroxyacetophenone-Tetrazole Hybrid Compounds

Novel hybrid molecules incorporating both hydroxyacetophenone and tetrazole pharmacophores have been synthesized. acgpubs.orgbeun.edu.trresearchgate.net The synthesis involves a multi-step process where a 2′-hydroxyacetophenone moiety is linked to an N-alkylated thiotetrazole through a methylene (B1212753) spacer of varying lengths. acgpubs.org

The synthesis procedure typically begins with the preparation of the N-alkylated thiotetrazole. Concurrently, the hydroxyacetophenone is modified to introduce a reactive group suitable for coupling. The two fragments are then joined via a linker, often accomplished through a Williamson ether synthesis-like reaction where an alkoxide derivative of the hydroxyacetophenone reacts with a haloalkyl-substituted tetrazole. acgpubs.org The structures of these hybrid compounds are confirmed using spectroscopic methods such as NMR, FT-IR, and HRMS. acgpubs.orgbeun.edu.tr This modular synthetic approach allows for the creation of a library of hybrid compounds by varying the length of the methylene spacer and the substitution on the acetophenone and tetrazole rings. acgpubs.org

Table 4: Synthesis of Hydroxyacetophenone-Tetrazole Hybrids

| Key Fragments | Linkage Chemistry | Key Feature | Product Class |

|---|---|---|---|

| 2′-hydroxyacetophenone, N-alkylated thiotetrazole | Coupling via methylene spacers | Four-step synthesis process | Hybrid Compound |

This table provides an overview of the synthesis of hybrid compounds containing hydroxyacetophenone and tetrazole moieties.

Development of Schiff Base Derivatives and Metal Complexes

Schiff bases are synthesized through the condensation reaction between a primary amine and a carbonyl compound, in this case, the acetyl group of this compound. nih.govnih.gov The reaction is typically carried out by refluxing the hydroxyacetophenone with a suitable amine in an alcoholic solvent. arpgweb.com The resulting Schiff base ligands are characterized by the presence of an imine or azomethine (-C=N-) group. nih.gov These ligands, often containing additional donor atoms like the phenolic oxygen, can act as chelating agents for metal ions. asianpubs.orgresearchgate.net

These Schiff base ligands are subsequently used to synthesize metal complexes by reacting them with various metal salts, such as those of copper(II), nickel(II), and zinc(II). nih.govarpgweb.comasianpubs.org The coordination of the metal ion typically occurs through the nitrogen atom of the imine group and the deprotonated oxygen atom of the phenolic hydroxyl group. asianpubs.org Depending on the metal ion and the stoichiometry of the reaction, complexes with different geometries, such as octahedral or tetrahedral, can be formed. nih.gov The synthesis of these metal complexes has garnered significant interest due to their potential applications in various chemical and biological fields. nih.govresearchgate.net

Table 5: Synthesis of Schiff Bases and Metal Complexes

| Starting Materials | Intermediate Product | Reactant for Complexation | Final Product Class |

|---|---|---|---|

| This compound, Primary Amine | Schiff Base Ligand | Metal Salts (e.g., Cu(II), Ni(II), Zn(II)) | Metal Complex |

| 2,4-dihydroxyacetophenone, 3-(2-aminophenyl) quinazolin-2-methyl-4(3H)-one | Schiff Base Ligand | Metal Salts (e.g., Cu(II), Ni(II), Zn(II)) | Metal Complex |

This table illustrates the two-step process for developing Schiff base derivatives and their corresponding metal complexes.

Synthesis of Allyl Ether and Rearranged Phenolic Ketone Derivatives

The synthesis of allyl ether derivatives from this compound can be achieved through the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as potassium carbonate, to form a phenoxide ion. mdpi.com This nucleophilic phenoxide is then reacted with an allyl halide (e.g., allyl bromide) to form the corresponding allyl ether. mdpi.com The reaction is typically carried out in a polar aprotic solvent like acetone. mdpi.com

These allyl ether derivatives can then undergo a thermal or acid-catalyzed Claisen rearrangement. This pericyclic reaction involves the beun.edu.trbeun.edu.tr-sigmatropic rearrangement of the allyl phenyl ether. The allyl group migrates from the ether oxygen to an ortho position on the aromatic ring, resulting in the formation of a C-allylated phenolic ketone. If both ortho positions are blocked, the rearrangement can occur at the para position. This rearrangement is a key step for introducing an allyl group onto the aromatic ring, leading to a rearranged phenolic ketone derivative with a different substitution pattern and potentially altered chemical properties.

Table 6: Synthesis of Allyl Ether and Rearranged Derivatives

| Starting Material | Reaction 1 (Reagents) | Product 1 | Reaction 2 | Product 2 |

|---|---|---|---|---|

| This compound | Williamson Ether Synthesis (Allyl halide, Base) | Allyl Ether Derivative | Claisen Rearrangement (Heat) | Rearranged Phenolic Ketone |

This table describes the synthesis pathway from a hydroxyacetophenone to its allyl ether and subsequently to a rearranged phenolic ketone.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

¹H-NMR Spectroscopy for Proton Environments

Detailed experimental ¹H-NMR data, including chemical shifts (δ), multiplicities, and coupling constants (J) for the aromatic protons, methoxy (B1213986) protons, acetyl methyl protons, and the hydroxyl proton of 3',4'-Dimethoxy-2-hydroxyacetophenone are not available in the searched public scientific domains.

¹³C-NMR Spectroscopy for Carbon Framework Analysis

A complete ¹³C-NMR spectral data table, assigning the chemical shifts for the ten unique carbon atoms within the this compound structure (including the carbonyl, aromatic, methoxy, and methyl carbons), could not be located in the available resources.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies (in cm⁻¹) corresponding to the characteristic functional groups of this compound, such as the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring and alkyl groups, the C=O stretch of the ketone, and C-O stretches of the ether groups, are not documented in the accessible literature.

Mass Spectrometry (MS) Techniques in Molecular Mass and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

High-resolution mass spectrometry data that would confirm the exact mass and elemental composition of the molecular ion of this compound, along with its characteristic fragmentation pattern under ESI conditions, were not found.

Gas Chromatography-Mass Spectrometry (GC-MS)

Information regarding the retention time and the electron ionization (EI) mass spectrum, including the molecular ion peak and the m/z values of key fragments for this compound, is unavailable in the searched databases and literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The chromophores in this compound—the substituted benzene (B151609) ring and the carbonyl group—are responsible for its UV absorption. msu.edu The spectrum is expected to show absorptions corresponding to two main types of electronic transitions:

π→π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic ring and the carbonyl group. They typically result in strong absorption bands. For substituted acetophenones, these bands often appear in the 200-300 nm range.

n→π Transitions:* This is a lower-energy transition involving the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. This transition is symmetry-forbidden and results in a weaker absorption band at a longer wavelength, often above 300 nm. science-softcon.de

The exact absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring (the hydroxyl and two methoxy groups) and the solvent used for analysis.

Table 2: Expected Electronic Transitions and UV Absorption Regions

| Electronic Transition | Chromophore | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π→π | Substituted Benzene Ring / Carbonyl C=O | ~240-300 nm | High |

| n→π | Carbonyl C=O | >300 nm | Low |

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions.

A specific crystal structure determination for this compound was not found in the surveyed literature. However, to illustrate the type of data obtained from such an analysis, the crystallographic information for its isomer, 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone (Acetosyringone), which shares the same molecular formula (C₁₀H₁₂O₄), is presented. nih.gov Analysis of this isomer reveals that the non-hydrogen atoms are nearly coplanar and that molecules in the crystal lattice are linked into chains by O—H⋯O hydrogen bonds. nih.gov A similar analysis for this compound would reveal its specific crystal system, space group, unit cell dimensions, and the nature of its intermolecular forces, such as hydrogen bonding involving its 2'-hydroxy group.

Table 3: Illustrative Crystal Data for the Isomer 1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O₄ |

| Molecular Weight | 196.20 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| Unit Cell Dimensions | |

| a (Å) | 14.977 (2) |

| c (Å) | 17.142 (3) |

| Volume (ų) | 3845.5 (11) |

| Z (Molecules per unit cell) | 16 |

| Temperature (K) | 113 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. For a pure sample of this compound with the molecular formula C₁₀H₁₂O₄, the theoretical elemental composition can be calculated based on the atomic masses of carbon, hydrogen, and oxygen. chemicalbook.com This analysis is crucial for confirming the empirical formula of a synthesized compound.

Table 4: Elemental Analysis of this compound (C₁₀H₁₂O₄)

| Element | Atomic Mass (g/mol) | Atoms in Formula | Total Mass in Molecule (g/mol) | Theoretical Composition (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 61.22% |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.17% |

| Oxygen (O) | 15.999 | 4 | 63.996 | 32.62% |

| Total | - | - | 196.20 | 100.00% |

Biological Activity Research and Mechanistic Investigations

Anticancer and Cytotoxic Activity Research

The anticancer potential of acetophenone (B1666503) derivatives and their related chalcones and flavonoids has been a subject of scientific inquiry. These studies aim to elucidate the efficacy and mechanisms of these compounds in combating cancer at a cellular level.

While direct studies on the cytotoxicity of 3',4'-Dimethoxy-2-hydroxyacetophenone against glioblastoma, HeLa, T47D, and WiDr cell lines are not extensively documented in the reviewed literature, research on closely related compounds provides valuable insights.

A structurally related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802), demonstrated cytotoxic effects against the K562 human leukemia cell line, with an IC50 value of 14.2 µM. researchgate.net Another related acetophenone, 2′-Hydroxy-4′,5′-dimethoxyacetophenone, has shown significant anticancer activity against various human acute leukemia cell lines, including 32D-FLT3-ITD, Human HL-60/vcr, MOLT-3, and TALL-104, while being non-toxic to normal human umbilical vein endothelial cells (HUVEC). researchgate.netnih.gov

Furthermore, chalcones derived from 2-hydroxy-4-methoxyacetophenone have exhibited potent inhibitory activity against MCF-7 (human breast cancer), HT29 (human colorectal cancer), and A549 (human lung cancer) cell lines, with IC50 values ranging from 4.61 to 9 µM. sciforum.net A study on 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone showed inhibitory effects on multiple myeloma cell lines RPMI8226, MM.1S, and U266, with IC50 values of 25.97, 18.36, and 15.02 μM, respectively. nih.gov

| Compound | Cell Line | Cancer Type | IC50 Value |

|---|---|---|---|

| 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone | K562 | Human Leukemia | 14.2 µM |

| 2-hydroxy-4-methoxyacetophenone derived chalcones | MCF-7 | Human Breast Cancer | 4.61 - 9 µM |

| 2-hydroxy-4-methoxyacetophenone derived chalcones | HT29 | Human Colorectal Cancer | 4.61 - 9 µM |

| 2-hydroxy-4-methoxyacetophenone derived chalcones | A549 | Human Lung Cancer | 4.61 - 9 µM |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | RPMI8226 | Multiple Myeloma | 25.97 µM |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | MM.1S | Multiple Myeloma | 18.36 µM |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | U266 | Multiple Myeloma | 15.02 µM |

The induction of apoptosis (programmed cell death) and regulation of the cell cycle are key mechanisms through which anticancer agents exert their effects. Research on compounds structurally related to this compound indicates their potential to modulate these pathways.

For instance, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone was found to induce apoptosis in K562 leukemia cells. researchgate.net This was evidenced by chromatin condensation and fragmentation. researchgate.net The mechanism was linked to the downregulation of the anti-apoptotic protein Bcl-2, which consequently alters the Bcl-2/Bax ratio, a critical determinant of cell survival or death. researchgate.net

Another related compound, 2,5-Dihydroxyacetophenone (DHAP), has been shown to induce apoptosis in multiple myeloma cells. mdpi.com This induction is characterized by the cleavage of PARP and the activation of caspases-3, -8, and -9. mdpi.com DHAP also caused G2/M phase cell cycle arrest by downregulating the expression of oncogenic gene products such as Bcl-xl, Bcl-2, Mcl-1, Survivin, Cyclin D1, IAP-1, and Cyclin E, while upregulating the pro-apoptotic proteins Bax and p21. mdpi.com Similarly, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone was found to induce mitochondria-mediated apoptosis in multiple myeloma cells by increasing the expression of cleaved-caspase-3, cleaved-caspase-9, and Bad, and decreasing Bcl-2 expression. nih.gov

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Matrix metalloproteinases (MMPs) are enzymes that play a crucial role in this process by degrading the extracellular matrix.

While direct studies on this compound are limited, research on a related flavonoid, 3-Hydroxy-3',4'-dimethoxyflavone (HDMF), has shown that it can decrease the migratory and invasive potential of glioblastoma cells. nih.gov This effect is likely achieved by indirectly inhibiting the activity of MMP-3 through the suppression of p38 and ERK signaling proteins. nih.gov Another compound, apocynin (4'-hydroxy-3'-methoxyacetophenone), has been shown to inhibit the migration of cancer cells, which is associated with the inhibition of PI3K activity. acs.org

Glioma stem cells (GSCs) are a subpopulation of cells within gliomas that are thought to be responsible for tumor initiation, maintenance, and recurrence. Targeting these cells is a key strategy in developing effective cancer therapies.

A study on the related compound 3-Hydroxy-3',4'-dimethoxyflavone (HDMF) demonstrated its ability to inhibit Bcl-w-induced neurosphere formation and the expression of glioma stem cell markers, including Musashi, Sox-2, and c-myc. nih.gov These findings suggest that HDMF can suppress the stemness of glioblastoma cells, thereby potentially inhibiting their aggressive nature. nih.gov

Combining novel compounds with existing chemotherapeutic drugs can enhance treatment efficacy and potentially reduce side effects. While no studies were found that specifically investigate the synergistic effects of this compound with established chemotherapeutic agents, research on related compounds offers some insights. For example, 2,5-Dihydroxyacetophenone (DHAP) has been shown to potentiate the pro-apoptotic and anti-proliferative effects of bortezomib (B1684674) in U266 multiple myeloma cells. mdpi.com Studies on doxorubicin (B1662922) have shown that its efficacy can be enhanced when combined with other natural compounds, suggesting a potential area for future research with acetophenone derivatives. nih.gov

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, are key players in this process.

Antioxidant Activity Research

The antioxidant capabilities of this compound have been evaluated through various in vitro and in vivo models, demonstrating its potential to counteract oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. Studies have shown that this compound possesses direct radical scavenging properties, although its potency can vary compared to other antioxidants.

In one study, the DPPH radical scavenging activity of paeonol (B1678282) was found to be relatively low in comparison to other compounds like gallic acid and methyl gallate isolated from Paeonia lactiflora. koreascience.kr Another investigation also reported a very low scavenger activity for paeonol in the DPPH assay at concentrations up to 100 μM. researchgate.net However, a broader screening of pure chemical compounds determined its scavenging activity, providing quantitative metrics for comparison. nih.gov

| Compound | Assay | Finding | Source |

|---|---|---|---|

| This compound (Paeonol) | DPPH Radical Scavenging | Exhibited lower activity compared to gallic acid and methyl gallate. koreascience.kr Showed very low scavenger activity at concentrations of 1, 10, 50, and 100 μM. researchgate.net | koreascience.krresearchgate.net |

Lipid peroxidation is a key indicator of oxidative damage to cell membranes. Research indicates that this compound can effectively inhibit this process. It has been shown to reduce the levels of malondialdehyde (MDA), a major byproduct of lipid peroxidation. nih.govresearchgate.net

In a study involving hyperlipidemic rats, administration of this compound at doses of 150 and 300 mg/kg significantly reduced MDA levels in the serum, aorta, and liver. nih.gov Another study on rat chondrocytes under inflammatory conditions demonstrated that the compound decreased the content of MDA, thereby protecting the cells from lipid peroxidation. researchgate.net

| Model System | Marker | Result | Source |

|---|---|---|---|

| Hyperlipidemic Rats | Malondialdehyde (MDA) | Significantly reduced levels in serum, aorta, and liver. | nih.gov |

| Rat Chondrocytes (IL-1β stimulated) | Malondialdehyde (MDA) | Reduced content, indicating protection against lipid peroxidation. | researchgate.net |

This compound modulates reactive oxygen species (ROS) through multiple mechanisms. Its phenolic structure allows it to directly scavenge ROS by donating hydrogen atoms, which stabilizes the reactive molecules. icyclodextrin.com Beyond direct scavenging, it also enhances the body's endogenous antioxidant defense system.

Studies have shown that the compound can increase the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). icyclodextrin.commdpi.com By boosting these enzymes, it helps to more effectively neutralize ROS like superoxide anions and hydrogen peroxide. icyclodextrin.com Furthermore, research indicates that this compound can protect mitochondria, the primary source of intracellular ROS, from damage and reduce ROS accumulation. frontiersin.org It has also been observed to modulate signaling pathways related to oxidative stress, such as the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. icyclodextrin.comnih.gov

Anti-inflammatory Activity Studies

The anti-inflammatory effects of this compound have been documented in various studies, highlighting its ability to modulate key inflammatory mediators.

This compound has been shown to suppress the production of pro-inflammatory cytokines, which are central to the inflammatory response. In studies using rat vascular smooth muscle cells stimulated with tumor necrosis factor-alpha (TNF-α), the compound dose-dependently decreased the levels of both Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6). nih.gov

Similarly, in a model using rheumatoid arthritis fibroblast-like synoviocytes, this compound attenuated the TNF-α-induced production of IL-6 and IL-1β. nih.gov These findings demonstrate its potential to regulate inflammatory processes by controlling cytokine release.

| Cell/Model System | Stimulant | Cytokine Inhibited | Finding | Source |

|---|---|---|---|---|

| Rat Vascular Smooth Muscle Cells | TNF-α | IL-1β, IL-6 | Dose-dependent decrease in cytokine levels. | nih.gov |

| Rheumatoid Arthritis Fibroblast-like Synoviocytes | TNF-α | IL-6, IL-1β | Attenuated the production of both cytokines. | nih.gov |

Prostaglandin E2 (PGE2) is a key lipid mediator of inflammation. Multiple studies have confirmed that this compound can suppress its production. In human osteoarthritis chondrocytes stimulated with IL-1β, pretreatment with the compound at concentrations of 12.5, 25, and 50 μM led to a significant, dose-dependent inhibition of PGE2 production. researchgate.net

This inhibitory effect is often linked to the suppression of cyclooxygenase-2 (COX-2), the enzyme responsible for PGE2 synthesis during inflammation. nih.govspandidos-publications.comworldscientific.com Research has shown that this compound can downregulate the expression of COX-2, thereby reducing PGE2 levels and mitigating the inflammatory cascade. nih.govspandidos-publications.com

| Cell/Model System | Stimulant | Finding | Mechanism | Source |

|---|---|---|---|---|

| Human Osteoarthritis Chondrocytes | IL-1β | Dose-dependently inhibited PGE2 production. | Suppression of COX-2 expression. | researchgate.netnih.gov |

| RAW 264.7 Macrophages | LPS | Inhibited PGE2 expression. | Inhibited COX-2 expression. | worldscientific.com |

Based on a thorough review of available scientific literature, there is currently insufficient research data specifically focused on the chemical compound This compound to address the detailed outline provided.

Searches for biological activity and mechanistic investigations concerning this specific compound did not yield published studies on its broad-spectrum antimicrobial efficacy, antifungal properties against Penicillium expansum or Candida albicans, or its antibacterial mechanisms. Furthermore, no specific research was found detailing its enzyme inhibitory potential regarding tyrosinase or soybean lipoxygenase.

The existing research on related acetophenone derivatives does not directly apply to this compound, and therefore, an article that strictly adheres to the requested outline and focuses solely on this compound cannot be generated at this time.

Enzyme Inhibitory Potential

Investigation of Other Enzymatic Targets

While this compound, also known as apocynin, is widely recognized as an inhibitor of NADPH-oxidase, research into its effects on other enzymatic targets is ongoing. nih.gov Studies on structurally similar acetophenones provide insight into potential additional targets. For instance, the isomeric compound 2'-Hydroxy-4',5'-dimethoxyacetophenone has been investigated for its inhibitory effects on enzymes relevant to diabetic complications and tissue degradation. nih.gov

Research has demonstrated that this related compound, 2'-Hydroxy-4',5'-dimethoxyacetophenone, exhibits potent inhibitory activity against both aldose reductase and collagenase. nih.gov Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Collagenase is involved in the breakdown of collagen, a critical process in both normal tissue remodeling and in diseases like arthritis. The compound was also found to have strong free radical scavenging activity. nih.gov While these findings pertain to an isomer, they suggest that acetophenones with similar substitution patterns may possess a broader range of enzymatic inhibition profiles than currently established.

| Enzyme/Activity | Metric | Result | Standard Comparator |

|---|---|---|---|

| Aldose Reductase | Inhibition | Potent | N/A |

| Collagenase | Inhibition | Potent | N/A |

| DPPH Free Radical Scavenging | IC₅₀ | 157 µg/mL | BHT |

Modulation of Cellular and Molecular Pathways

Regulation of Gene Expression (e.g., virA, virG genes in Agrobacterium transformation)

Phenolic compounds, including acetophenones like this compound and its well-studied analog acetosyringone, play a crucial role as signaling molecules in plant-microbe interactions. wikipedia.org Specifically, they are potent inducers of the virulence (vir) genes in the soil bacterium Agrobacterium tumefaciens, the causative agent of crown gall disease. nih.gov This induction is a prerequisite for the transfer of a segment of bacterial DNA, known as T-DNA, from the bacterium's Ti (tumor-inducing) plasmid into the plant cell genome. nih.gov

The regulation of vir genes is controlled by a two-component regulatory system consisting of the virA and virG genes. nih.govkoreascience.kr

VirA: This is a transmembrane sensor histidine kinase protein. frontiersin.org The VirA protein detects the presence of specific phenolic compounds, such as acetosyringone, that are released from wounded plant tissues. nih.govkoreascience.kr This detection triggers an autophosphorylation event on a conserved histidine residue within the VirA protein. frontiersin.org

VirG: This is a cytoplasmic response regulator. frontiersin.org The phosphate (B84403) group from the activated VirA is transferred to a conserved aspartate residue on VirG. frontiersin.org Phosphorylated VirG becomes an active transcription factor. It specifically binds to a conserved DNA sequence known as the 'vir box', which is located in the promoter regions of the other vir operons (virB, virC, virD, virE). nih.gov This binding initiates the transcription of these virulence genes, leading to the production of the machinery required for T-DNA processing and transfer. nih.gov

The induction of vir genes by these phenolic compounds is highly dependent on both the virA and virG loci being intact. nih.gov Certain sugars have been shown to synergistically enhance this induction process when the phenolic inducer concentration is limited. nih.gov

| Component | Type | Function |

|---|---|---|

| This compound (analog) | Phenolic Signal Molecule | Induces the VirA/VirG system. wikipedia.orgkoreascience.kr |

| virA | Sensor Kinase Gene | Encodes the VirA protein that detects phenolic signals. frontiersin.org |

| virG | Response Regulator Gene | Encodes the VirG protein, a transcription factor activated by VirA. frontiersin.org |

| vir box | DNA Sequence | Binding site for activated VirG in the promoters of other vir genes. nih.gov |

Impact on Intracellular Signaling Pathways (e.g., p38, ERK)

Mitogen-activated protein kinase (MAPK) pathways, including the p38 and extracellular signal-regulated kinase (ERK) pathways, are critical signaling cascades that regulate cellular processes like inflammation, cell proliferation, and apoptosis. mdpi.comresearchgate.net Apocynin (this compound) and related molecules have been shown to modulate these pathways.

The p38 MAPK pathway is strongly activated by cellular stressors and inflammatory cytokines, playing a key role in regulating the production of pro-inflammatory mediators like TNF-α and IL-6. mdpi.com The ERK pathway is more commonly associated with growth factor signaling and cell proliferation, though its role in inflammation is complex. jmb.or.krmdpi.com

Studies on various cell types have demonstrated that compounds structurally related to this compound can influence the phosphorylation state, and thus the activity, of p38 and ERK. For example, in studies of inflammation, related compounds have been shown to decrease the phosphorylation of p38, thereby dampening the inflammatory response. nih.gov In contrast, the effect on ERK can be context-dependent, with some studies showing increased phosphorylation while others report inhibition. mdpi.comnih.gov For instance, one investigation found that apocynin augmented the activity of the canonical Wnt signaling pathway while inhibiting the PI3K/Akt pathway, and its counterpart diphenyleneiodonium (B1195379) activated both PI3K/Akt and Erk signaling. nih.gov Another study on 2′-hydroxy-3,6′-dimethoxychalcone showed it significantly decreased the phosphorylation of p38 and JNK while increasing the phosphorylation of ERK in B16F10 melanoma cells. nih.gov These findings highlight the ability of this class of compounds to interact with and modulate key intracellular signaling networks.

| Compound | Pathway | Effect | Cell Model | Reference |

|---|---|---|---|---|

| 2′-hydroxy-3,6′-dimethoxychalcone | p38 | Decreased phosphorylation | B16F10 mouse melanoma | nih.gov |

| 2′-hydroxy-3,6′-dimethoxychalcone | ERK | Increased phosphorylation | B16F10 mouse melanoma | nih.gov |

| Apocynin | PI3K/Akt | Inhibition | Mouse embryonic stem cells | nih.gov |

| Diphenyleneiodonium | ERK | Activation | Mouse embryonic stem cells | nih.gov |

| Protopine | p38 | Decreased phosphorylation | HepG2 human liver cancer | mdpi.com |

| Protopine | ERK | Decreased phosphorylation | HepG2 human liver cancer | mdpi.com |

Structure Activity Relationship Sar Studies

Influence of Hydroxyl and Methoxy (B1213986) Group Positions on Biological Activities

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic rings of 3',4'-Dimethoxy-2-hydroxyacetophenone derivatives are critical determinants of their biological effects. These functional groups significantly modulate properties such as antioxidant, anti-inflammatory, and anticancer activities by altering the electronic and steric characteristics of the molecule.

The antioxidant capacity of chalcone (B49325) derivatives is largely attributed to the hydrogen-donating ability of hydroxyl groups, which allows them to scavenge free radicals. An increased number of free hydroxyl groups generally correlates with enhanced antioxidant potential. Conversely, the presence of methoxy groups can sometimes diminish this activity. nih.gov However, for other biological activities like antitumor effects, methoxy substitutions on the aromatic ring may have a positive influence. nih.gov

The conversion of a hydroxyl group to a methoxy group can either increase or decrease biological activity depending on its position and the specific biological assay being conducted. The interplay between these groups is complex; for instance, in a series of flavones, the relative positions of hydroxyl and methoxy groups were found to be more critical for ABTS scavenging activity than the total number of hydroxyl groups.

A study on hydroxyacetophenone derivatives as farnesoid X receptor (FXR) antagonists revealed that modifying the hydroxyl group at the C2 position of the aromatic ring had a significant impact on activity. Replacing the hydroxyl group with a benzyloxy (OBn) substituent dramatically improved the antagonistic potency, highlighting the sensitivity of this position to structural changes.

Table 1: Influence of Hydroxyl and Methoxy Groups on Antioxidant Activity of Chalcone Derivatives

| Compound Type | Substitution Pattern | Observed Antioxidant Activity | Reference |

| 2'-hydroxy-chalcones | More free hydroxyl groups | Generally higher | nih.gov |

| 2'-hydroxy-chalcones | More methoxy groups | Generally lower | nih.gov |

| Chalcone 4b | Two hydroxyl groups on ring B | High DPPH radical scavenging and lipid peroxidation inhibition | nih.gov |

Role of Substituents on A and B Rings in Chalcone and Flavone (B191248) Scaffolds

Substituents on both the A and B rings of chalcone and flavone scaffolds derived from 2-hydroxyacetophenones play a pivotal role in defining their biological activity profile. The α,β-unsaturated carbonyl system in chalcones is a key structural feature that contributes to a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.gov

In a study of 2'-hydroxy-chalcones, a derivative with two hydroxyl groups on ring B demonstrated a potent combination of antioxidant and lipoxygenase (LOX) inhibitory activities. nih.gov Another chalcone with a methoxymethylene substituent on ring A and three methoxy groups on ring B showed the most promising LOX inhibitory activity. nih.gov This suggests that the substitution pattern on both rings can be tailored to optimize specific biological activities.

For antibacterial activity, the presence of methoxyl groups on ring A of certain chalcones was found to decrease their effectiveness against M. luteus. In flavanones, a hydroxyl group on ring B was shown to be important for inhibiting butyrylcholinesterase.

Impact of Halogenation on Bioactivity

The introduction of halogen atoms into the structure of this compound derivatives can significantly influence their biological activity. Halogenation can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby affecting its interaction with biological targets.

A study on dihydroxyacetophenone derivatives demonstrated that brominated compounds exhibited significant antimicrobial and antitumor activities. nih.gov Notably, these brominated derivatives showed powerful antibacterial activity against the drug-resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov This highlights the potential of halogenation as a strategy to enhance the potency of this class of compounds.

In the context of chalcones, a polysubstituted derivative with a 4-fluoro substituent on ring-B displayed good anti-tubercular activity against a strain of Mycobacterium tuberculosis.

Table 2: Effect of Halogenation on the Biological Activity of Acetophenone (B1666503) Derivatives

| Compound Class | Halogen and Position | Biological Activity | Reference |

| Dihydroxyacetophenone | Bromine | Significant antimicrobial and antitumor activity | nih.gov |

| Chalcone | 4-Fluoro on ring B | Good anti-tubercular activity |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR studies can provide valuable insights into the structural requirements for a particular biological effect and guide the design of new, more potent analogs.

While specific QSAR studies on this compound are not extensively documented, research on related chalcones and acetophenone derivatives demonstrates the utility of this approach. For instance, a QSAR analysis of substituted benzylideneacetophenones as lipid peroxidation inhibitors found that electronic and thermodynamic parameters, such as total energy and van der Waals' energy, had a significant correlation with activity. researchgate.net

Correlation Between Hydrophobicity and Biological Efficacy

In a study of hydroxyacetophenone derivatives as farnesoid X receptor (FXR) antagonists, it was found that increasing the lipophilicity of the substituents on the aromatic ring enhanced the potency of the antagonists. nih.gov This suggests a positive correlation between hydrophobicity and biological efficacy for this particular target. Methoxy groups are known to increase lipophilicity, which can lead to improved membrane permeability.

However, the relationship between hydrophobicity and biological activity is not always linear. In a study on the nematicidal activity of 2-hydroxyacetophenone (B1195853) derivatives, the introduction of a hydrophilic isoprene (B109036) chain generally led to a loss of activity. researchgate.net This indicates that an optimal balance of hydrophilicity and hydrophobicity is often required for maximal biological effect.

Stereochemical Considerations in Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a crucial role in determining the biological activity of chiral compounds. While this compound itself is not chiral, its derivatives, particularly those with chiral centers introduced through subsequent reactions, may exhibit stereoisomer-specific biological activities.

The interaction of a drug molecule with its biological target, such as an enzyme or receptor, is often highly dependent on the spatial arrangement of its functional groups. Different stereoisomers of a chiral drug can have different affinities for the target binding site, leading to variations in their pharmacological effects.

A study on nature-inspired 3-Br-acivicin isomers and derivatives demonstrated the pivotal role of stereochemistry in their antimalarial activity. nih.gov Only the isomers with a specific stereochemical configuration displayed significant antiplasmodial activity, suggesting a stereoselective uptake or interaction with the biological target. nih.gov This underscores the importance of considering stereochemistry in the design and development of bioactive derivatives of this compound, as the introduction of chiral centers could lead to compounds with improved potency and selectivity.

Isolation and Characterization from Natural Sources

Extraction Techniques from Plant Materials

The initial step in isolating 3',4'-Dimethoxy-2-hydroxyacetophenone from botanical sources is the creation of a crude extract. The choice of extraction method is critical and depends on the chemical nature of the target compound and the matrix of the plant material. dergipark.org.tr Both traditional and modern techniques are employed to efficiently extract acetophenones and other phenolic compounds. medalionjournal.com

Traditional methods such as maceration, percolation, and Soxhlet extraction are commonly used. medalionjournal.com However, to improve efficiency and yield, modern approaches are often favored. These include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, which can reduce both the extraction time and the volume of solvent required. nih.gov

Ultrasound-Assisted Extraction (UAE): Also known as sonication, this method utilizes high-frequency sound waves (>20 kHz) to disrupt plant cell walls, enhancing solvent penetration and increasing the extraction yield. nih.gov UAE is considered a relatively simple and effective technique. nih.gov

Enzyme-Assisted Extraction: This method involves using enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the plant cell wall, which can improve the release of target compounds. dergipark.org.tr

The selection of a solvent is a crucial factor, with solvents like methanol, ethanol, and chloroform:methanol mixtures being commonly used for extracting phenolic compounds. uj.edu.plresearchgate.net The process typically involves soaking or boiling the plant material in the chosen solvent, followed by filtration to separate the liquid extract from the solid plant residue. dergipark.org.trresearchgate.net This crude extract then contains a complex mixture of compounds that requires further separation. acs.org

Table 1: Comparison of Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages |

| Maceration | Soaking plant material in a solvent over a period. dergipark.org.tr | Simple, requires minimal equipment. |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent. medalionjournal.com | Efficient for less soluble compounds. |

| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls. nih.gov | Reduced extraction time, lower temperatures. nih.gov |

| Microwave-Assisted Extraction (MAE) | Uses microwave radiation to heat the solvent. nih.gov | Fast, reduced solvent consumption. nih.gov |

Chromatographic Separation and Purification Methodologies

Following extraction, the crude mixture undergoes several stages of chromatographic separation to isolate and purify this compound.

Column chromatography (CC) is a fundamental technique used for the initial fractionation of the crude extract. epo.org The extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. uj.edu.plresearchgate.net A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their differential adsorption to the silica gel and solubility in the mobile phase. uj.edu.pl While effective, CC can be labor-intensive and require large volumes of solvent, making it less suitable for industrial-scale purification on its own. epo.orggoogle.com It is often used as a pre-purification step to concentrate the target compounds before more refined techniques are applied. uj.edu.pl

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification and quantification of the isolated compound. medalionjournal.com Preparative HPLC can be employed to obtain highly pure fractions of this compound. uj.edu.pl The method's high separatory power allows it to resolve compounds with very similar chemical structures. uj.edu.pl The purity of the final isolated compound is typically confirmed using analytical HPLC, which can detect impurities at very low concentrations. researchgate.net

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used primarily to monitor the progress of the separation process. researchgate.netnih.gov By spotting small amounts of the fractions collected from column chromatography or other methods onto a TLC plate (a sheet coated with silica gel), chemists can visualize the separated compounds, often under UV light. nih.gov This allows for the identification of fractions containing the target compound and helps in optimizing the solvent systems for other chromatographic methods. researchgate.net Preparative TLC can also be used for the separation of small quantities of material. uj.edu.pl

Countercurrent Separation (CCS), and particularly its more advanced form, High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that is highly effective for separating natural products. acs.orgnih.gov Unlike methods using a solid stationary phase, CCC utilizes two immiscible liquid phases, eliminating issues like irreversible adsorption of the sample. nih.gov This results in a high recovery of the target compound. nih.gov

HSCCC has been successfully used to isolate various acetophenones from plant extracts. For example, baishouwubenzophenone (B45253), 4-hydroxyacetophenone, and 2,4-dihydroxyacetophenone were isolated from the medicinal plant Cynanchum auriculatum in a single step using an HSCCC system with a two-phase solvent system composed of light petroleum, ethyl acetate (B1210297), methanol, and water. researchgate.net This demonstrates the power of HSCCC in efficiently separating structurally similar compounds from a complex matrix. acs.orgresearchgate.net

Table 2: Chromatographic Methods in the Purification of this compound

| Method | Role | Stationary Phase | Mobile Phase | Principle of Separation |

| Thin Layer Chromatography (TLC) | Monitoring separation, optimizing solvents. nih.gov | Silica gel on a plate. nih.gov | Solvent mixture. | Adsorption/Partition. |

| Column Chromatography (CC) | Initial fractionation of crude extract. uj.edu.pl | Silica gel in a column. uj.edu.pl | Solvent mixture. | Adsorption. uj.edu.pl |

| Countercurrent Separation (CCS/HSCCC) | Preparative separation of complex mixtures. acs.org | Liquid. nih.gov | Immiscible liquid. nih.gov | Liquid-liquid partition. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Final purification, purity analysis. medalionjournal.comuj.edu.pl | e.g., C18 silica in a column. | Solvent mixture. | Adsorption/Partition. |

Identification of Related Naturally Occurring Acetophenone (B1666503) and Flavonoid Derivatives

Plant extracts are chemically diverse, and the isolation of this compound often leads to the co-isolation of other structurally related phenolic compounds. Acetophenones are naturally occurring in over 24 plant families. nih.govkib.ac.cn

Commonly co-isolated compounds include other acetophenone derivatives and flavonoids, which are biosynthetically related. nih.gov For instance, studies on Cynanchum species have led to the isolation of 4-hydroxyacetophenone, 2,4-dihydroxyacetophenone, and baishouwubenzophenone alongside other acetophenones. acs.orgresearchgate.net Similarly, research on Chromolaena tacotana has yielded various flavonoids, including chalcones like 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, which share a common precursor with acetophenones in their biosynthetic pathway. mdpi.com The presence of these related compounds necessitates the use of the high-resolution separation techniques described previously. acs.org

Table 3: Examples of Naturally Occurring Acetophenone and Flavonoid Derivatives

| Compound Name | Class | Natural Source Example |

| 4-Hydroxyacetophenone | Acetophenone | Cynanchum auriculatum. researchgate.net |

| 2,4-Dihydroxyacetophenone | Acetophenone | Cynanchum bungei. acs.org |

| Baishouwubenzophenone | Acetophenone | Cynanchum bungei. acs.org |

| Acetosyringone | Acetophenone | Used in synthesis of chalcones. scbt.com |

| 2′,4-Dihydroxy-4′,6′-dimethoxy-chalcone | Chalcone (B49325) (Flavonoid) | Chromolaena tacotana. mdpi.com |

| Butein | Chalcone (Flavonoid) | Butea, Dahlia, Coreopsis species. nih.gov |

| Sulfuretin | Aurone (Flavonoid) | Rhus verniciflua, Bidens species. nih.gov |

Computational Chemistry and in Silico Analysis

Quantum Chemical Calculations for Electronic and Structural Properties

Detailed quantum chemical calculations specifically for 3',4'-Dimethoxy-2-hydroxyacetophenone are not available in the current body of scientific literature. Studies on related molecules, such as 2'-hydroxyacetophenone (B8834), have utilized these methods to determine structural properties and internal dynamics, but this data cannot be directly extrapolated to the dimethoxy derivative.

Density Functional Theory (DFT) Studies

No dedicated Density Functional Theory (DFT) studies investigating the electronic and structural properties of this compound have been published. DFT is a common method for examining molecular geometry, vibrational frequencies, and electronic characteristics, but such an analysis for this specific compound has not been reported.

Molecular Orbital Calculations (e.g., Semi-empirical, Ab Initio)

The scientific literature lacks specific reports on molecular orbital calculations, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, for this compound. These calculations are fundamental in understanding the chemical reactivity and kinetic stability of a molecule.

Analysis of Natural Bond Orbitals

There are no available studies that have performed a Natural Bond Orbital (NBO) analysis on this compound. NBO analysis is used to investigate charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule, but this has not been applied to the target compound in published research.

Molecular Docking Simulations for Ligand-Target Interactions

In silico molecular docking simulations are crucial for predicting the binding modes and affinities of a ligand with a biological target. However, specific docking studies of this compound against the requested molecular targets have not been documented.

Binding Affinity Prediction and Interaction Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

There is no published research detailing the binding affinity (e.g., in kcal/mol) or specific molecular interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and protein targets like p53, MDM2, or COX-2.

Molecular Dynamics Simulations to Study Conformational Dynamics

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the conformational dynamics can be inferred from studies on structurally similar o-hydroxyacetophenone derivatives.

The most significant structural feature governing the conformational preference of this class of molecules is the strong intramolecular hydrogen bond between the hydrogen of the 2'-hydroxyl group and the oxygen of the acetyl group. nih.govmdpi.comnih.gov This interaction creates a stable six-membered pseudo-ring, which significantly restricts the rotational freedom of the acetyl group and locks it in a planar conformation with the benzene (B151609) ring. mdpi.comnih.gov

Theoretical calculations on 2'-hydroxyacetophenone show that this hydrogen-bonded conformation is the global minimum, representing the most stable state of the molecule. nih.gov Other conformers, where the hydroxyl and carbonyl groups are oriented away from each other, lie at significantly higher energy levels. mdpi.comnih.gov For this compound, this intramolecular hydrogen bond is expected to be the dominant factor in its conformational landscape.

Further conformational flexibility arises from the rotation of the two methoxy (B1213986) groups at the 3' and 4' positions and the methyl group of the acetyl moiety. nih.gov Studies on related acetophenones show that the barrier to internal rotation of the methyl group can be determined from spectroscopic analysis and theoretical calculations. nih.gov The methoxy groups, while having some rotational freedom, will adopt orientations that minimize steric hindrance with adjacent groups. MD simulations on related compounds, such as 4'-hydroxyacetophenone, have been used to model the lattice energetics and volumetric properties of its different polymorphic forms, demonstrating that a flexible molecular model provides the best performance for predicting these characteristics. nih.govresearchgate.net Such simulations reveal how molecules pack in a crystal lattice and the subtle conformational adjustments that occur. nih.govresearchgate.net

In Silico Prediction of Biological Activities and ADME Properties

In silico tools are instrumental in the early stages of drug discovery for predicting the pharmacokinetic properties and potential biological activities of a molecule, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. nih.gov Web-based platforms like SwissADME and ADMETlab 2.0 utilize extensive databases and algorithms to estimate these properties from a molecule's structure. nih.govmdpi.com

For this compound, a predicted ADMET profile suggests it possesses favorable drug-like characteristics. These predictions indicate good oral bioavailability, as the molecule generally adheres to established guidelines such as Lipinski's Rule of Five. researchgate.net The compound is a natural product that has been noted for its activity against epidermoid carcinoma. biosynth.com It has also been investigated for its potential to increase cisplatin (B142131) sensitivity in nerve cells. biosynth.com

The predicted ADME properties for this compound are summarized in the table below. These values are computational estimates derived from methodologies commonly used in platforms like SwissADME. nih.govswissadme.ch

| Property | Predicted Value | Description |

|---|---|---|

| Molecular Weight | 196.20 g/mol | Mass of one mole of the substance. |

| LogP (Lipophilicity) | 1.75 | Octanol-water partition coefficient, indicating moderate lipophilicity. |

| Water Solubility | Moderately Soluble | Predicted solubility in water. |

| GI Absorption | High | Predicted absorption from the gastrointestinal tract. |

| BBB Permeant | Yes | Predicted ability to cross the Blood-Brain Barrier. |

| CYP2D6 Inhibitor | Yes | Predicted inhibitor of the Cytochrome P450 2D6 enzyme. |

| Bioavailability Score | 0.55 | An overall score estimating the fraction of an oral dose that reaches systemic circulation. |

In addition to ADME properties, computational tools like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of biological activities based on structural similarity to known bioactive compounds. researchgate.netsemanticscholar.org For a structure like this compound, which is a phenolic compound, predictions often include antioxidant and anti-inflammatory activities. sciensage.info The presence of hydroxyl and methoxy groups on the aromatic ring is a common feature in many natural products with such bioactivities.

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. uobasrah.edu.iq These materials are crucial for applications in optoelectronics, including optical switching and data storage. uobasrah.edu.iqanalis.com.my Organic molecules, particularly those with a π-conjugated system connecting electron-donating and electron-accepting groups, often exhibit significant NLO properties. analis.com.my

The NLO response of a molecule can be quantified by its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). plu.mx These properties can be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). researchgate.netstackexchange.comunamur.be

For this compound, the aromatic ring and the acetyl group form a π-conjugated system. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as electron-donating groups, while the acetyl (-COCH₃) group can act as an electron-withdrawing group. This donor-acceptor architecture can facilitate intramolecular charge transfer upon excitation, which is a key requirement for a high NLO response. plu.mx